molecular formula C25H34N2O9 B12714530 Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 85387-12-8

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12714530
CAS No.: 85387-12-8
M. Wt: 506.5 g/mol
InChI Key: FTDIGEUSIIJQRF-UHFFFAOYSA-N
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Description

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a molecular formula of C22H28N2O9. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, amine-substituted compounds, and various substituted dihydropyridines.

Scientific Research Applications

Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly in cardiovascular diseases.

    Industry: The compound is used in the development of materials with specific properties, such as UV absorbers and antioxidants.

Mechanism of Action

The mechanism of action of Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity. This interaction affects various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-propoxyethyl 2,6-bis(hydroxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • 2-propoxyethyl ethyl 2,6-bis(hydroxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Compared to similar compounds, Bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate exhibits unique properties due to the presence of the 3-nitrophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

CAS No.

85387-12-8

Molecular Formula

C25H34N2O9

Molecular Weight

506.5 g/mol

IUPAC Name

bis(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H34N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h6-8,15,22,26,28H,4-5,9-14,16H2,1-3H3

InChI Key

FTDIGEUSIIJQRF-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)CO)C

Origin of Product

United States

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